molecular formula C10H9N3 B1453288 2-(6-Amino-1h-indol-3-yl)acetonitrile CAS No. 629662-49-3

2-(6-Amino-1h-indol-3-yl)acetonitrile

Cat. No. B1453288
CAS RN: 629662-49-3
M. Wt: 171.2 g/mol
InChI Key: ZSDQQJHSRVEGTJ-UHFFFAOYSA-N
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Description

“2-(6-Amino-1h-indol-3-yl)acetonitrile” belongs to the class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound holds immense potential in research, aiding advancements in various fields such as medicine, material sciences, and organic synthesis.


Synthesis Analysis

The synthesis of “this compound” has been explored in various studies. For instance, Naidu et al. explored the one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various spectroscopic techniques . The absorption of this compound in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been studied. Both the fluorophores exhibit high fluorescence quantum yield ( Φf = <0.6) and good thermal stability ( Td10 = <300 °C) .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

2-(6-Amino-1h-indol-3-yl)acetonitrile derivatives have been explored for their antimicrobial and anti-inflammatory properties. Gadegoni and Manda (2013) synthesized novel compounds containing this structure, which showed significant activity against Gram-positive and Gram-negative bacteria, and demonstrated anti-inflammatory effects (Gadegoni & Manda, 2013).

Plant Hormone Synthesis

This compound plays a role in the biosynthesis of indole-3-acetic acid, a crucial plant hormone. Kobayashi et al. (1993) studied the enzymatic process converting indole-3-acetonitrile to indole-3-acetic acid, highlighting its importance in plant physiology (Kobayashi et al., 1993).

Novel Synthesis Methods

Research by Reddy et al. (2011) and Fatma et al. (2014) involved synthesizing new compounds with this compound, exploring its use in creating antibacterial and antifungal agents, and developing eco-friendly synthesis methods in aqueous micellar medium (Reddy et al., 2011), (Fatma et al., 2014).

Development of Research Tools

Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for the design of research tools, including immobilized forms and molecular probes, using a modified version of this compound (Ilić et al., 2005).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using this compound. This includes work by Opatz and Ferenc (2004), who used it in a three-component condensation process to create new isoindolinones (Opatz & Ferenc, 2004), and Maklakov et al. (2002), who developed methods for producing derivatives at specific positions on the indole ring (Maklakov et al., 2002).

Antibacterial and Antifungal Properties

Research by Bingul et al. (2019) and Behbehani et al. (2011) highlighted the synthesis of compounds with this compound, demonstrating their potential as antioxidants and their antibacterial and antifungal properties (Bingul et al., 2019), (Behbehani et al., 2011).

Future Directions

The future directions of “2-(6-Amino-1h-indol-3-yl)acetonitrile” research are promising. This compound has been used in the fabrication of OLED devices, showing electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% . This suggests potential applications in the field of organic electronics.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(6-amino-1h-indol-3-yl)acetonitrile, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can influence a wide range of biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name

2-(6-amino-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDQQJHSRVEGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (6-nitro-1H-indol-3-yl)-acetonitrile (B-9-a) (1.5 g, 74.5 mml) and 10% Pd—C (300 mg) in EtOH (50 mL) was stirred at room temperature under H2 (1 atm) for 5 h. Pd—C was removed via filtration and the filtrate was evaporated to give (6-amino-1H-indol-3-yl)-acetonitrile (B-9) (1.1 g, 90%). 1H NMR (DMSO-d6) δ 10.4 (br s, 1H), 7.18 (d, J=8.4 Hz, 1H), 6.94 (s, 1H), 6.52 (s, 1H), 6.42 (dd, J=8.4, 1.8 Hz, 1H), 4.76 (s, 2H), 3.88 (s, 2H); ESI-MS 172.1 m/z (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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